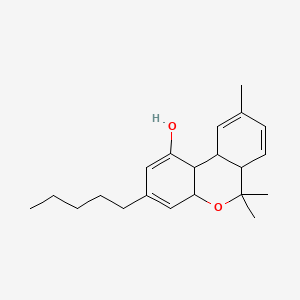

Cannabinol, tetrahydro-

Description

Historical Perspectives and Evolution of Nomenclature for Cannabinol (B1662348), tetrahydro-

The journey to identify the active components of cannabis was a prolonged scientific endeavor. While cannabis has been used for millennia for medicinal and religious purposes, isolating its psychoactive compounds proved challenging for early chemists. sydney.edu.aumdpi.comnih.gov In the 19th and early 20th centuries, scientists could only isolate an oily mixture, then known as "red oil," which was understood to contain the active principles. mdpi.com The term "cannabinol" was first used in the late 19th century to describe this resinous extract, leading to early confusion as it contained a mixture of substances. mdpi.comnih.govd-nb.info

Significant progress was made in the 1940s. In 1940, American chemist Roger Adams successfully isolated and identified Cannabidiol (B1668261) (CBD). wikipedia.orgd-nb.info Two years later, Adams' team was the first to document the synthesis of THC through the cyclization of CBD. wikipedia.org Around the same time, in June 1940, researchers led by A.J. Haagen-Smit reported the isolation of a substance they named "cannin," which, with decades of hindsight, is now believed to have been a rare isomer of THC, delta-10-THC. digitellinc.com

The nomenclature for tetrahydrocannabinol has also evolved. The most widely known isomer is delta-9-tetrahydrocannabinol (Δ⁹-THC). wikipedia.org However, an older chemical numbering system referred to this same molecule as Δ¹-tetrahydrocannabinol, which can be a source of confusion when reviewing earlier literature. odu.eduacs.org In the pharmaceutical context, the synthetic form of Δ⁹-THC is known by its International Nonproprietary Name (INN), dronabinol, which is available by prescription under trade names like Marinol and Syndros. wikipedia.orgodu.edumdpi.com

Significance and Scope of Research on Cannabinol, tetrahydro- within Cannabinoid Science

The isolation of THC was a catalyst for decades of research that fundamentally shaped our understanding of how cannabis exerts its effects on the body. Its significance extends far beyond its role as the primary psychoactive agent in cannabis. wikipedia.orgroyalsocietypublishing.org

A paramount consequence of THC research was the discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s. sydney.edu.aunih.govcambridge.org Scientists investigating the pharmacological actions of THC discovered specific cannabinoid receptors in the brain and central nervous system, which they named CB1. sydney.edu.auodu.eduroyalsocietypublishing.org The presence of these receptors implied that the body must produce its own cannabinoid-like substances to interact with them. This led to the identification of endogenous cannabinoids, or "endocannabinoids," such as anandamide (B1667382) and 2-arachidonoyl glyceride (2-AG). wikipedia.orgcambridge.orgodu.edu THC's structural similarity to the brain's own chemical, anandamide, allows it to bind to and activate cannabinoid receptors, thereby altering normal brain communication. drugsandalcohol.ie

The scope of research on THC is extensive. It serves as a critical pharmacological tool to explore the functions of the ECS, which is now known to regulate numerous physiological processes, including mood, memory, appetite, and pain perception. adf.org.auroyalsocietypublishing.org Clinically, THC is investigated for its therapeutic potential across a wide range of conditions. uu.se Research has shown its effectiveness in alleviating chronic pain, particularly neuropathic pain, and in managing nausea and vomiting induced by chemotherapy. nih.govunm.edumedicalnewstoday.com Synthetic THC (dronabinol) is approved by the U.S. Food and Drug Administration (FDA) for these purposes, as well as for appetite stimulation in AIDS-related anorexia. nih.gov

Furthermore, research often compares the effects of THC with other non-intoxicating cannabinoids, primarily cannabidiol (CBD). unm.eduharvard.edu While CBD has gained significant attention for its therapeutic properties without inducing a "high," studies suggest that THC is crucial for many of the medicinal benefits reported by users. adf.org.auunm.edu The ongoing scientific investigation into THC aims to further clarify its therapeutic mechanisms, evaluate its potential in various medical applications, and better understand its impact on human health. mdpi.comdrugsandalcohol.ie

Structure

3D Structure

Properties

CAS No. |

1323-34-8 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3 |

InChI Key |

HGPAYXHIEJVIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O |

Origin of Product |

United States |

Biosynthesis and Biotransformation of Cannabinol, Tetrahydro

Enzymatic Pathways inCannabis sativafor Cannabinol (B1662348), tetrahydro- Synthesis

The biosynthesis of Cannabinol, tetrahydro- (THC) within the glandular trichomes of Cannabis sativa is a complex, multi-step enzymatic process. oup.comoup.com It begins with the formation of precursor molecules and culminates in the creation of the acidic form of THC, which is then converted to its psychoactive counterpart.

Precursor Molecules and Intermediates (e.g., Cannabigerolic Acid)

The journey to THC begins with the synthesis of Cannabigerolic Acid (CBGA), often referred to as the "mother of all cannabinoids". emeraldbayextracts.comcbd-alchemy.comgetsoul.com This foundational compound serves as the primary precursor for a variety of cannabinoids, including the acidic forms of THC, cannabidiol (B1668261) (CBD), and cannabichromene (B1668259) (CBC). emeraldbayextracts.comgetsoul.comcannactiva.com The formation of CBGA itself is a result of the convergence of two distinct biosynthetic pathways.

One pathway involves the production of olivetolic acid (OLA) from hexanoyl-CoA and malonyl-CoA, a reaction catalyzed by olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC). oup.comumn.eduresearchgate.net The other pathway, the methylerythritol 4-phosphate (MEP) pathway, generates geranyl pyrophosphate (GPP). oup.comrsc.org The crucial step in forming CBGA is the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction facilitated by the enzyme geranylpyrophosphate:olivetolate geranyltransferase. rsc.orgresearchgate.net

CBGA's central role lies in its capacity to be transformed into different cannabinoid acids depending on the enzymatic machinery present in a particular Cannabis cultivar. emeraldbayextracts.comcbd-alchemy.com In THC-rich strains, CBGA is primarily directed towards the synthesis of tetrahydrocannabinolic acid (THCA). emeraldbayextracts.com

The following table summarizes the key precursor molecules and intermediates in the biosynthesis of Cannabinol, tetrahydro-:

| Molecule | Role | Synthesizing Enzyme(s) | Reference |

|---|---|---|---|

| Hexanoyl-CoA | Precursor to Olivetolic Acid | Acyl-activating enzyme | oup.comumn.edu |

| Malonyl-CoA | Precursor to Olivetolic Acid | Acetyl-CoA carboxylase | umn.edu |

| Olivetolic Acid (OLA) | Core polyketide structure of cannabinoids | Olivetol synthase (OLS) and Olivetolic acid cyclase (OAC) | oup.comumn.edu |

| Geranyl Pyrophosphate (GPP) | Terpenoid precursor | Geranyl pyrophosphate synthase | rsc.org |

| Cannabigerolic Acid (CBGA) | Direct precursor to THCA | Geranylpyrophosphate:olivetolate geranyltransferase | rsc.orgresearchgate.net |

Role of Cannabinol, tetrahydro- Acid Synthase

The final and determining step in the biosynthesis of the acidic precursor to THC is catalyzed by the enzyme Δ⁹-tetrahydrocannabinolic acid synthase (THCA synthase). wikipedia.orgddtjournal.com This enzyme facilitates the oxidative cyclization of the monoterpene moiety of CBGA to form tetrahydrocannabinolic acid (THCA). researchgate.netwikipedia.org THCA synthase is a flavoprotein that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor in this conversion. wikipedia.org The reaction is stereospecific, ensuring the formation of the correct molecular structure of THCA. ddtjournal.com

Research has shown that THCA synthase is expressed in the glandular trichomes of Cannabis sativa and is secreted into the trichome's storage cavity. oup.comwikipedia.org This compartmentalization is thought to protect the plant cells from the potential cytotoxicity of THCA and the byproduct of its synthesis, hydrogen peroxide. oup.comwikipedia.org The activity of THCA synthase is a key factor in determining the THC content of a cannabis plant, with polymorphisms in the enzyme leading to variations between "drug-type" and "fiber-type" varieties. wikipedia.org

The catalytic mechanism involves a hydride transfer from CBGA to the FAD cofactor, followed by a cyclization reaction. wikipedia.orgsci-hub.st Interestingly, the carboxyl group of CBGA is essential for the reaction to occur, as the enzyme shows no activity against cannabigerol (B157186) (CBG), which lacks this group. wikipedia.org

Non-Enzymatic Decarboxylation to Cannabinol, tetrahydro-

In fresh cannabis biomass, the vast majority of THC exists in its acidic form, THCA. nih.gov The conversion of the non-psychoactive THCA to the psychoactive Cannabinol, tetrahydro- (THC) is not an enzymatic process within the plant but rather a chemical reaction known as decarboxylation. rsc.orgresearchgate.net This reaction involves the removal of a carboxyl group (COOH) from the THCA molecule. ddtjournal.com

Decarboxylation is primarily induced by heat. researchgate.netnih.gov Studies have shown that the rate of this conversion is dependent on both temperature and time. For instance, at 110°C, the concentration of THCA approaches zero in 30 minutes, while at 145°C, this occurs in just 6 minutes. nih.gov This process is crucial for the activation of the psychoactive properties of cannabis. The conversion of THCA to THC is generally straightforward with minimal side reactions or by-products under controlled heating conditions. nih.gov However, at very high temperatures, further degradation to cannabinol (CBN) can occur. nih.gov It is important to note that there is another structural isomer, THCA-B, which is remarkably more stable and reluctant to decarboxylate compared to the more common THCA-A. nih.gov

The table below illustrates the effect of temperature on the decarboxylation time of THCA-A:

| Temperature (°C) | Time to Near Complete Decarboxylation (minutes) | Reference |

|---|---|---|

| 110 | 30 | nih.gov |

| 130 | 9 | nih.gov |

| 145 | 6 | nih.gov |

Microbial and Chemoenzymatic Synthesis of Cannabinol, tetrahydro- and Analogues

The increasing interest in the therapeutic potential of cannabinoids has driven research into alternative production methods beyond plant cultivation. ddtjournal.com Direct chemical synthesis of THC is often challenging and can result in low yields. wikipedia.org Consequently, biotechnological approaches utilizing microorganisms and chemoenzymatic strategies have emerged as promising alternatives.

Microbial synthesis involves genetically engineering microorganisms, such as yeast (e.g., Saccharomyces cerevisiae and Pichia pastoris) or bacteria, to produce cannabinoids. oup.comwikipedia.orgplos.org Researchers have successfully expressed THCA synthase in these hosts, enabling the conversion of supplemented CBGA into THCA. nih.govmdpi.com More advanced strategies have focused on engineering the entire biosynthetic pathway into a microbe, allowing for the de novo synthesis of cannabinoids from simple sugars like galactose. oup.comwikipedia.orgmdpi.com This approach offers several advantages, including faster production cycles and greater control over the final product. mdpi.com It also opens the door to producing rare cannabinoids and novel, "new-to-nature" analogues by introducing different precursor molecules. oup.com

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis. acs.orgscispace.com This hybrid approach can overcome limitations in purely enzymatic or chemical routes. For example, an enzymatic step might be used for a particularly challenging stereoselective reaction, while a chemical step could be more efficient for another transformation. acs.org This strategy allows for the creation of diverse cannabinoid analogues that may not be accessible through natural biosynthesis. rsc.orgrochester.edu The integration of biocatalysis into organic synthesis is a growing field with the potential to create more sustainable and efficient methods for producing complex molecules like THC and its derivatives. rochester.edu

Molecular Mechanisms of Action of Cannabinol, Tetrahydro

Cannabinoid Receptor Interactions

THC's interaction with cannabinoid receptors is central to its physiological and psychoactive effects. It acts as a partial agonist at both CB1 and CB2 receptors, meaning it binds to and activates these receptors, but with a lower efficacy than full agonists. nih.govfrontiersin.org

Agonism at Cannabinoid Receptor 1 (CB1)

The CB1 receptor is predominantly found in the central nervous system, and its activation by THC is largely responsible for the compound's psychoactive effects. wikipedia.orgmdpi.com THC exhibits a binding affinity for the human CB1 receptor with a reported pKi value of approximately 7.2. bmglabtech.com In vivo studies in mice have demonstrated that THC's activation of neuronal CB1 receptors leads to a characteristic "tetrad" of effects: suppression of locomotor activity, hypothermia, catalepsy (immobility in the ring test), and antinociception. nih.gov The affinity of THC for the CB1 receptor is comparable to that of the endogenous cannabinoid anandamide (B1667382). nih.gov

Agonism at Cannabinoid Receptor 2 (CB2)

CB2 receptors are primarily expressed in the immune system and peripheral tissues. nih.gov THC also acts as a partial agonist at CB2 receptors, though its efficacy at these receptors is even lower than at CB1 receptors in vitro. nih.govfrontiersin.org Some research has even suggested that under certain conditions, THC can act as a CB2 receptor antagonist. nih.gov For instance, in one study using COS-7 cells transfected with human CB2 receptors, THC showed minimal agonist activity and instead behaved as an antagonist against the potent synthetic agonist HU-210. nih.gov

Binding Affinities and Agonist Activities of Tetrahydrocannabinol (THC) at Cannabinoid Receptors

| Receptor | Binding Affinity (pKi/Ki) | Activity | Reference |

|---|---|---|---|

| CB1 | pKi: 7.2 ± 0.6 | Partial Agonist | bmglabtech.com |

| CB1 | Ki: 15 nM | Partial Agonist | acs.org |

| CB2 | Ki: 51 nM | Partial Agonist | acs.org |

Receptor Occupancy and Functional Selectivity Studies

The concept of "functional selectivity" or "biased agonism" suggests that a ligand can stabilize different conformations of a receptor, leading to the activation of specific downstream signaling pathways. nih.govresearchgate.netmq.edu.au THC has been shown to exhibit such biased agonism at both CB1 and CB2 receptors.

At the CB1 receptor, THC demonstrates a bias towards G-protein-independent pathways involving β-arrestin. mdpi.com Studies have shown that THC can promote the recruitment of β-arrestin2 and subsequent receptor internalization. mdpi.comacs.org Specifically, one study found that THC showed a strong bias toward pERK1/2 and receptor internalization over cAMP inhibition. mdpi.com

At the CB2 receptor, THC also displays functional selectivity. Research indicates that THC strongly potentiates ERK phosphorylation but is less effective at recruiting β-arrestin and influencing cAMP signaling. mq.edu.aumdpi.com Furthermore, THC does not appear to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, indicating a high degree of bias against this particular pathway. mq.edu.au

Non-Cannabinoid Receptor Modulation

Beyond the classical cannabinoid receptors, THC interacts with other receptor systems, contributing to its broad pharmacological profile. bunyiphemp.com.auwikipedia.orgmdpi.comacs.org

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR55, GPR18)

GPR55: This orphan receptor has been proposed as a potential third cannabinoid receptor, although it shares low genetic similarity with CB1 and CB2. cannakeys.com THC acts as an agonist at GPR55, and its activation leads to an increase in intracellular calcium. cannakeys.comnih.gov This interaction has been observed in various cell types, including HEK293 cells and dorsal root ganglion neurons. nih.govresearchgate.net The activation of GPR55 by THC is thought to play a role in processes such as eating behaviors and pain modulation. cambridge.org

GPR18: THC is also an agonist for GPR18, another orphan GPCR. bunyiphemp.com.aumdpi.com The interaction between THC and GPR18 is considered more firmly established than its interaction with GPR55. cambridge.org Activation of GPR18 by THC has been demonstrated in various assays, including migration assays and measurements of intracellular calcium and ERK1/2 phosphorylation. nih.gov Docking studies suggest that THC binds to GPR18 in a manner different from its binding to CB1 and CB2 receptors. mdpi.com

Interaction of Tetrahydrocannabinol (THC) with Non-Cannabinoid GPCRs

| Receptor | THC Activity | Observed Effect | Reference |

|---|---|---|---|

| GPR55 | Agonist | Increases intracellular calcium | cannakeys.comnih.gov |

| GPR18 | Agonist | Increases intracellular calcium and ERK1/2 phosphorylation | nih.gov |

Ligand-Gated Ion Channel Modulation (e.g., TRP channels)

THC has been shown to modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature. nih.govscispace.com

TRPV2: THC acts as a potent activator of TRPV2 channels. nih.govresearchgate.net

TRPV3 and TRPV4: THC moderately modulates the activity of these channels. nih.govscispace.com

TRPA1: THC is also a moderate modulator of TRPA1 channels. nih.govscispace.com

TRPM8: THC moderately modulates TRPM8 channels. nih.govscispace.com

Notably, THC does not appear to modulate TRPV1 channels. nih.govresearchgate.netmdpi.com The interactions of THC with these various TRP channels may contribute to its analgesic and other sensory effects.

Enzyme Modulation

FAAH and MAGL Inhibition:

FAAH and MAGL are the principal enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govpeakereleaf.com By inhibiting these enzymes, the levels of these endogenous cannabinoids are increased, leading to enhanced activation of cannabinoid receptors. While the primary focus of therapeutic development has been on creating specific inhibitors for FAAH and MAGL to avoid the psychoactive effects associated with direct CB1 receptor agonists like THC, it's noteworthy that THC itself can influence the activity of these enzymes. peakereleaf.comannualreviews.org

The enzymes FAAH and MAGL are critical for maintaining the balance of the endocannabinoid system. peakereleaf.com FAAH primarily breaks down anandamide, a neurotransmitter that influences mood and pain perception, while MAGL degrades 2-AG, which is involved in inflammation and immune responses. peakereleaf.com THC's interaction with these enzymes, in addition to its direct receptor binding, contributes to its complex effects on the body.

CYP450 Inhibition:

The cytochrome P450 system is a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of compounds, including drugs and toxins. peakereleaf.com THC is metabolized by CYP450 enzymes, and it can also inhibit their activity. peakereleaf.comresearchgate.net Specifically, THC has been shown to be metabolized by CYP2C9, CYP2C19, and CYP3A4. researchgate.net The primary metabolic pathway involves the conversion of THC to 11-hydroxy-THC (11-OH-THC), a psychoactive metabolite, which is then further metabolized to the non-psychoactive 11-nor-9-carboxy-THC (THC-COOH). researchgate.net

The inhibitory effects of cannabinoids on CYP450 enzymes can have significant clinical implications. For example, co-administration of THC with other drugs that are metabolized by the same CYP450 enzymes can lead to altered drug levels and potentially adverse effects. High concentrations of some cannabinoids have demonstrated strong inhibitory effects on CYP2C9 and CYP3A4. nih.gov

Table 1: Enzyme Modulation by Tetrahydrocannabinol

| Enzyme | Function | Effect of THC | Key Findings |

| FAAH | Degrades anandamide (AEA). nih.govpeakereleaf.com | Inhibition | Increases levels of anandamide. |

| MAGL | Degrades 2-arachidonoylglycerol (2-AG). nih.govpeakereleaf.com | Inhibition | Increases levels of 2-AG. |

| CYP2C9 | Metabolizes THC to 11-OH-THC. researchgate.net | Substrate and Inhibitor | THC is a substrate and can inhibit the metabolism of other drugs. nih.gov |

| CYP3A4 | Metabolizes THC. researchgate.net | Substrate and Inhibitor | THC is a substrate and can inhibit the metabolism of other drugs. nih.gov |

| CYP2C19 | Metabolizes THC. researchgate.net | Substrate | Plays a role in the metabolism of THC. |

Intracellular Signaling Cascades Affected by Cannabinol (B1662348), tetrahydro-

The binding of tetrahydrocannabinol (THC) to cannabinoid receptors, primarily the CB1 receptor, initiates a cascade of intracellular signaling events that ultimately mediate its diverse physiological and psychoactive effects. frontiersin.org These signaling pathways involve the modulation of key enzymes and second messengers within the cell.

Adenylate Cyclase Inhibition and cAMP Modulation

One of the most well-characterized signaling pathways activated by THC is the inhibition of adenylate cyclase. frontiersin.orgresearchgate.netcapes.gov.br This action is mediated through the coupling of the CB1 receptor to pertussis toxin-sensitive Gi/o proteins. frontiersin.orgjneurosci.org

The process unfolds as follows:

THC Binding: THC binds to and activates the CB1 receptor.

G-protein Activation: The activated CB1 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation.

Adenylate Cyclase Inhibition: The activated Gαi/o subunit dissociates and directly inhibits the activity of adenylate cyclase, an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgresearchgate.net

Decreased cAMP Levels: The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of cAMP. capes.gov.brnih.gov

The reduction in cAMP levels has significant downstream consequences, as cAMP is a crucial second messenger that activates protein kinase A (PKA). nih.gov By decreasing cAMP, THC treatment leads to a reduction in PKA activity. nih.gov PKA is responsible for phosphorylating and thereby activating numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). nih.gov Therefore, the inhibition of the adenylate cyclase/cAMP/PKA pathway by THC can alter gene expression and cellular function. nih.gov

Interestingly, under certain conditions, such as the concurrent stimulation of D2 dopamine (B1211576) receptors or after treatment with pertussis toxin, CB1 receptor activation can paradoxically lead to a stimulation of adenylate cyclase and an increase in cAMP levels, suggesting a link to Gs-type G-proteins. jneurosci.org

Table 2: THC's Effect on the Adenylate Cyclase Pathway

| Component | Role | Effect of THC | Consequence |

| Adenylate Cyclase | Enzyme that produces cAMP. researchgate.net | Inhibition. frontiersin.orgresearchgate.netcapes.gov.br | Decreased production of cAMP. capes.gov.brnih.gov |

| cAMP | Second messenger that activates PKA. | Decreased levels. capes.gov.brnih.gov | Reduced activation of PKA. nih.gov |

| PKA | Kinase that phosphorylates downstream targets, including CREB. nih.gov | Decreased activity. nih.gov | Altered gene transcription and cellular function. nih.gov |

MAPK Pathway Modulation

The mitogen-activated protein kinase (MAPK) cascade is another critical intracellular signaling pathway that is modulated by tetrahydrocannabinol (THC). realmofcaring.orgnih.gov The MAPK family includes several key kinases, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. realmofcaring.orgoncotarget.com THC's influence on these pathways can lead to diverse cellular responses, including changes in cell survival, apoptosis, and migration. realmofcaring.orgoncotarget.comnih.gov

In several cell types, THC has been shown to inhibit the RAS-MAPK/ERK survival signaling cascade. realmofcaring.orgnih.gov This inhibition is often mediated through the CB1 receptor and can contribute to the pro-apoptotic effects of THC observed in some cancer cells. realmofcaring.orgnih.gov The inhibition of ERK activity by THC is associated with the activation of the pro-apoptotic protein BAD. nih.gov

Conversely, there is also evidence that THC can activate the ERK pathway. Acute administration of THC has been shown to increase the phosphorylation of ERK in certain brain regions. nih.gov Furthermore, in human mesenchymal stem cells, THC has been found to promote migration through a CB1 receptor-dependent activation of p42/44 MAPK (ERK1/2) phosphorylation. oncotarget.com

The effect of THC on other MAPK pathways, such as JNK and p38, appears to be more variable and cell-type dependent. realmofcaring.org In some instances, no significant regulation of p38 or JNK pathways by THC has been observed. realmofcaring.org However, in other contexts, activation of the JNK and p38 pathways has been reported following THC treatment. nih.gov

The modulation of the MAPK pathway by THC is a complex process that is influenced by the specific cellular context, the expression levels of cannabinoid receptors, and the duration of THC exposure. nih.gov

Cellular and Subcellular Effects of Cannabinol, Tetrahydro

Neurotransmitter Release Modulation (in vitro models)

Tetrahydrocannabinol (THC) significantly modulates the release of various neurotransmitters in the central nervous system, an effect primarily mediated through the activation of presynaptic CB1 cannabinoid receptors. oup.com In vitro studies using brain tissue slice preparations and cultured neurons have demonstrated that THC generally exerts an inhibitory effect on neurotransmitter release. oup.com

The primary mechanism involves the activation of G-protein coupled CB1 receptors on presynaptic terminals, which leads to the inhibition of voltage-gated calcium channels (N and P/Q types). nih.gov This reduction in calcium influx subsequently decreases the probability of neurotransmitter-filled vesicles fusing with the presynaptic membrane and releasing their contents into the synaptic cleft. mdpi.com

Key findings from in vitro models include:

Inhibition of Multiple Neurotransmitters : Studies have consistently shown that THC and other cannabinoids can inhibit the release of a wide range of neurotransmitters, including the excitatory amino acid L-glutamate and the inhibitory amino acid GABA. oup.com The release of monoamines such as noradrenaline, dopamine (B1211576), and 5-HT (serotonin), as well as acetylcholine, is also suppressed by THC in various in vitro preparations. oup.com

Brain Region Specificity : The modulatory effects of THC are observed in several brain regions rich in CB1 receptors, most notably the hippocampus, cerebellum, and neocortex. oup.com

Frequency-Dependent Inhibition : Research on cultured rat hippocampal neurons revealed that THC's inhibitory effect on excitatory neurotransmission is highly sensitive to the rate of neuronal firing. nih.gov At a low stimulation frequency (0.1 Hz), 1 µM THC effectively inhibited excitatory postsynaptic currents (EPSCs), but the effect was minimal at a higher frequency (0.5 Hz). nih.gov This suggests THC can act as a state-dependent modulator, switching from an agonist to an antagonist at higher firing rates. nih.gov

Dopamine Release : In contrast to its generally inhibitory role, some studies report that low doses of THC can increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and stimulate dopamine release in the nucleus accumbens shell, an effect also seen with other euphoriant drugs. oup.com

Table 1: Effects of THC on Neurotransmitter Release in In Vitro Models To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

| Neurotransmitter | Effect | Model System | Key Receptor | Reference(s) |

|---|---|---|---|---|

| L-Glutamate | Inhibition | Cultured hippocampal neurons, brain slices | CB1 | oup.comkcl.ac.uk |

| GABA | Inhibition | Hippocampus, Amygdala, Cerebral Cortex | CB1 | oup.com |

| Dopamine | Increased release (at low doses) | Ventral Tegmental Area (VTA) | CB1 | oup.com |

| Noradrenaline | Inhibition | CNS neurons | CB1 | oup.com |

| 5-HT (Serotonin) | Inhibition | CNS neurons | CB1 | oup.com |

| Acetylcholine | Inhibition | CNS neurons | CB1 | oup.com |

Gene Expression and Protein Synthesis Alterations (cellular models)

THC exposure induces significant alterations in gene expression and protein synthesis across various cellular models. These changes can have long-lasting effects on cellular function, development, and pathology. The mechanisms often involve epigenetic modifications, such as changes in histone methylation and microRNA (miRNA) expression. mdpi.comnih.gov

Key research findings include:

MAPK Pathway : In leukemic cell lines, THC-induced cell death is preceded by substantial changes in the expression of genes involved in the mitogen-activated protein kinase (MAPK) signal transduction pathways. ashpublications.org

Inflammatory and Immune Response Genes : In SIV-infected macaque models and human immune cells, THC treatment has been shown to downregulate pro-inflammatory genes (e.g., TNF) and alter pathways related to immune regulation, often through the CB2 receptor. mdpi.com In cultured rat microglial cells, THC inhibited the LPS-stimulated mRNA expression of IL-1α, IL-1β, IL-6, and TNF-α. nih.gov

Cell Growth and Development : Studies in zebrafish embryos showed that THC exposure led to the differential expression of 904 genes, affecting pathways involved in drug metabolism, steroid hormone biosynthesis, and developmental regulation. bts.gov In Sertoli cells, THC down-regulated the mRNA expression of growth factors like VEGF, EGF, FGF, and GDNF. nih.gov Similarly, in HC11 mammary epithelial cells, THC reduced the mRNA levels of milk proteins and lipid synthesizing enzymes. plos.org

Protein Synthesis : Early in vitro studies on rat brain cortex slices demonstrated that THC could inhibit the incorporation of amino acids into proteins, suggesting a direct impact on protein synthesis. cdnsciencepub.com However, other studies did not find significant alterations in total protein secretion in Sertoli cells exposed to THC. tandfonline.com

Epigenetic Regulation : THC can induce epigenetic changes, including alterations in miRNA expression. mdpi.com For example, in the adult rat ovary following prenatal exposure, THC altered the expression of miR-122-5p and its target, Igf1r. mdpi.com In differentiating mouse lymph node cells, THC exposure was associated with changes in histone methylation marks (H3K4me3, H3K9me3, H3K27me3, and H3K36me3). nih.gov

Table 2: THC-Induced Alterations in Gene and Protein Expression in Cellular Models To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

| Cell/Model System | Key Genes/Proteins Affected | Observed Effect | Pathway/Function | Reference(s) |

|---|---|---|---|---|

| Leukemic Cell Lines (CEM, HL60) | MAPK pathway genes | Altered expression | Signal Transduction, Apoptosis | ashpublications.org |

| SIV-Infected Macaque Immune Cells | Inflammatory genes (e.g., TNF) | Downregulation | Immune Regulation | mdpi.com |

| Rat Microglial Cells | IL-1α, IL-1β, IL-6, TNF-α | Decreased mRNA expression | Inflammation | nih.gov |

| Mouse Sertoli Cells (TM4) | VEGF, EGF, FGF, GDNF, Caspase-3 | Downregulation (growth factors), Upregulation (caspase-3) | Cell Proliferation, Apoptosis | nih.gov |

| Mouse Mammary Epithelial Cells (HC11) | CSN2, WAP, FASN, PLIN2 | Downregulation | Milk Protein & Lipid Synthesis | plos.org |

| Rat Ovary / Granulosa Cells | Igf1r | Downregulation | Growth Factor Signaling | mdpi.com |

| Rat Brain Cortex Slices | General protein synthesis | Inhibition | Metabolism | cdnsciencepub.com |

Mitochondrial Function and Cellular Bioenergetics (in vitro studies)

THC has been shown to be a potent modulator of mitochondrial function, directly impacting cellular bioenergetics in a variety of in vitro systems. These effects are often independent of cannabinoid receptors and can lead to significant disruptions in cellular energy supply.

Key findings from in vitro studies include:

Disruption of Mitochondrial Membrane Potential (MMP) : A consistent finding is that THC diminishes the mitochondrial membrane potential (ΔΨm). physiology.orgresearchgate.net In A549 pulmonary cells, diminished MMP was observed at THC concentrations as low as 0.5 µg/ml, with the effect appearing as early as 1 hour after exposure. physiology.orgresearchgate.net This loss of membrane potential suggests an uncoupling of the electron transport chain from ATP synthesis. physiology.org

Depletion of ATP : The disruption of mitochondrial function leads to a rapid and extensive depletion of cellular ATP. In A549 cells, ATP levels declined in a dose-dependent manner following THC exposure, with an IC50 of 7.5 μg/ml after 24 hours. physiology.orgresearchgate.net

Increased Oxidative Stress : By impairing the electron transport chain, THC can enhance the production of reactive oxygen species (ROS). Studies on cerebral mitochondria showed that THC significantly increased hydrogen peroxide (H2O2) production and the mitochondrial free radical leak. nih.govresearchgate.net

Mitochondrial Permeability Transition Pore (mPTP) : The THC-induced loss of mitochondrial function in A549 cells was suppressed by cyclosporin (B1163) A, suggesting the involvement of the mitochondrial permeability transition pore (mPTP) in the process. physiology.org

Table 3: Effects of THC on Mitochondrial Parameters in In Vitro Studies To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

| Parameter | Effect | Cell/Tissue Model | Concentration/Details | Reference(s) |

|---|---|---|---|---|

| Mitochondrial Respiration (Oxygen Consumption) | Decrease | Isolated Rat Brain & Heart Mitochondria, Oral Cancer Cells | Inhibition of Complexes I, II, III | nih.govnih.govresearchgate.net |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | A549 Pulmonary Cells, Rat Hippocampal Neurons | As low as 0.5 µg/ml | physiology.orgresearchgate.netnih.gov |

| ATP Levels | Decrease | A549 Pulmonary Cells | IC50 of 7.5 µg/ml (24h) | physiology.orgresearchgate.net |

| Oxidative Stress (ROS/H2O2 Production) | Increase | Isolated Cerebral Mitochondria, Rat Heart Mitochondria | +171% H2O2 production | nih.govresearchgate.net |

| NADH-Oxidase Activity | Inhibition | Rat Brain & Heart Mitochondria | 50-73% inhibition at 10 µM | nih.gov |

| Glycolytic Rate | Increase | Embryonic Stem Cells (ESCs) | Observed at 100 nM | elifesciences.org |

Cellular Viability and Apoptosis Regulation (in vitro cancer models)researchgate.net

THC exhibits significant antitumor activity in a wide range of in vitro cancer models, primarily by reducing cell viability and inducing programmed cell death, or apoptosis. nih.gov These effects are often mediated by cannabinoid receptors, though receptor-independent mechanisms have also been identified. oatext.combjbms.org

Key findings in in vitro cancer models include:

Induction of Apoptosis : THC is a potent inducer of apoptosis in numerous cancer cell lines, including glioma, leukemia, lymphoma, breast, prostate, and bladder cancer cells. ashpublications.orgnih.govoatext.comnih.gov Apoptosis is confirmed by markers such as caspase-3 cleavage and PARP cleavage. ashpublications.orgnih.govmdpi.com For instance, in leukemic cell lines, THC induced apoptosis at concentrations as low as its IC50 within 6 hours of exposure. ashpublications.org

Receptor-Mediated Effects : The pro-apoptotic effects of THC are frequently mediated through the activation of CB1 and/or CB2 receptors. nih.govoatext.com In many hematopoietic and immune-derived cancers, such as leukemia and lymphoma, the effect is primarily driven by the CB2 receptor. oatext.com In contrast, in C6 glioma cells, THC-induced apoptosis involves the CB1 receptor. oatext.com The antitumor action can be reversed by specific CB1 or CB2 antagonists. oatext.com

Signaling Pathways : A key pathway activated by THC in glioma cells is the de novo synthesis of the pro-apoptotic sphingolipid ceramide. nih.govspandidos-publications.com This is often followed by the activation of an ER stress response and subsequent inhibition of the pro-survival AKT/mTORC1 axis. spandidos-publications.com

Autophagy-Mediated Cell Death : In addition to apoptosis, THC can induce cell death through the stimulation of autophagy. spandidos-publications.com In human glioma and hepatocellular carcinoma cells, THC induces an autophagic process that precedes and contributes to apoptosis. spandidos-publications.com

Cell Cycle Arrest : Cannabinoids can also inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govspandidos-publications.com This can be a consequence of AKT inhibition, leading to the activation of cyclin-dependent kinase inhibitors like p21 and p27. nih.gov

Table 4: Effects of THC on Viability and Apoptosis in In Vitro Cancer Models To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

| Cancer Cell Line | Effect | Key Mechanism/Receptor | IC50 / Concentration | Reference(s) |

|---|---|---|---|---|

| Human Leukemia (Jurkat, Molt-4, CEM, HL60) | Reduced viability, induced apoptosis | CB2-mediated, MAPK pathway changes | 21.1-26.5 µM (viability) | ashpublications.orgoatext.com |

| Human Glioma (C6) | Reduced viability, induced apoptosis | CB1-mediated, ceramide synthesis, autophagy | Not specified | nih.govoatext.comspandidos-publications.com |

| Human Breast Cancer | Reduced viability, inhibited proliferation | Id-1 inhibition, AKT pathway | Not specified | nih.govoatext.com |

| Murine Lymphoma/Leukemia (EL-4, LSA) | Reduced viability, induced apoptosis | CB1 and CB2 mediated | Not specified | oatext.com |

| Human Bladder Cancer (T24) | Reduced viability, induced apoptosis | Caspase-3 cleavage | ~2.5 µM (apoptosis) | nih.gov |

| Human Hepatocellular Carcinoma | Reduced viability, induced autophagy | TRB3 upregulation, AKT inhibition | Not specified | spandidos-publications.com |

Neurogenesis and Synaptic Plasticity (cellular and organotypic slice models)dntb.gov.ua

THC exerts complex and sometimes contradictory effects on neurogenesis and synaptic plasticity in cellular and organotypic slice models. The outcomes can depend on the model system, the duration of exposure (acute vs. chronic), and the specific neuronal circuits being examined.

Key findings include:

Modulation of Synaptic Plasticity : THC can alter synaptic plasticity, a fundamental process for learning and memory. In the ventral tegmental area (VTA) of juvenile mice, chronic THC exposure eliminated a form of long-term depression (LTD) at excitatory synapses onto GABA neurons. frontiersin.org In organotypic hippocampal slices from offspring prenatally exposed to THC, LTD was also significantly diminished. nih.gov

Alterations in Dendritic Spines : Dendritic spines are the primary sites of excitatory synapses, and changes in their density can reflect synaptic reorganization. Chronic activation of CB2 receptors by an agonist in organotypic hippocampal slice cultures was shown to increase the density of dendritic spines on CA1 pyramidal neurons and enhance excitatory synaptic transmission. nih.gov This suggests that chronic cannabis use, through THC's action on CB2 receptors, could induce similar synaptic reorganization. nih.gov

Impact on Neuronal Development : In organotypic slice cultures from embryonic mice, acute THC exposure reduced the content of SCG10/stathmin-2, a protein crucial for axonal growth, in corticofugal axons. nih.gov This effect was mediated by the JNK signaling pathway and suggests that THC can disrupt critical processes during cortical development. nih.gov

Neuroprotective and Neurotoxic Effects : The impact of THC on neuronal survival can be context-dependent. While some studies suggest THC can have neuroprotective properties, others highlight its potential for neurotoxicity, particularly during development. nih.govmdpi.com In rat organotypic hippocampal slices exposed to oxygen-glucose deprivation, a model for ischemia, THC did not show the consistent neuroprotective effects against neuronal damage that were observed with cannabidiol (B1668261) (CBD). mdpi.com

Table 5: Effects of THC on Neurogenesis and Synaptic Plasticity To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

| Model System | Effect | Key Finding | Mechanism/Receptor | Reference(s) |

|---|---|---|---|---|

| Organotypic Hippocampal Slices | Enhanced excitatory transmission, increased spine density | Chronic (but not acute) CB2 agonist treatment increased sEPSC frequency and spine density. | CB2, ERK1/2 phosphorylation | nih.gov |

| Organotypic Cortical Slices (Embryonic) | Reduced axonal growth protein | THC acutely reduced SCG10/stathmin-2 content in corticofugal axons. | JNK pathway | nih.gov |

| VTA Slices (Juvenile/Adolescent Mice) | Impaired synaptic plasticity | Chronic THC exposure eliminated CB1-dependent LTD at glutamate (B1630785) synapses onto GABA neurons. | CB1 | frontiersin.org |

| Organotypic Hippocampal Slices (Prenatal Exposure) | Impaired synaptic plasticity | Diminished long-term depression (LTD) at Schaffer collateral synapses. | Not specified | nih.gov |

| Organotypic Hippocampal Slices (Ischemia Model) | No significant neuroprotection | THC did not consistently protect against neuronal damage from oxygen-glucose deprivation. | N/A | mdpi.com |

Immune Cell Modulation (in vitro)oup.com

Tetrahydrocannabinol is a potent immunomodulator, generally exerting suppressive effects on various immune cells in vitro. nih.gov These effects are largely mediated through CB1 and CB2 receptors, which are expressed on immune cells, with CB2 being particularly prominent. nih.govoup.com

Key findings from in vitro studies on immune cells include:

Suppression of Cytokine and Chemokine Production : A primary effect of THC is the downregulation of cytokine and chemokine production by activated immune cells. nih.govscielo.br In vitro studies using human peripheral blood mononuclear cells (PBMCs), macrophages, and various cell lines have shown that THC can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com

Modulation of T-Helper Cell Balance : THC can perturb the balance between cytokines produced by T-helper (Th) subsets, Th1 and Th2, which is crucial for a well-regulated immune response. nih.gov

Effects on Antigen-Presenting Cells (APCs) : THC can suppress the function of APCs like dendritic cells (DCs) and macrophages. oup.com In vitro, THC suppressed the lipopolysaccharide (LPS)-induced maturation of bone marrow-derived DCs. oup.com Treatment of these DCs with THC also reduced their ability to stimulate antigen-specific IFN-γ production by CD8+ T cells, an effect dependent on CB1 and/or CB2 receptors. oup.com

Toll-Like Receptor (TLR) Signaling : THC can modulate inflammatory signaling pathways controlled by Toll-like receptors. In PBMCs from multiple sclerosis patients and healthy controls, a combination of THC and CBD attenuated TLR3-induced production of the chemokine CXCL10 and the type I interferon IFN-β. mdpi.com

Table 6: Modulation of Immune Cells and Cytokines by THC In Vitro To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

| Cell Type | Cytokine/Function | Effect of THC | Receptor/Mechanism | Reference(s) |

|---|---|---|---|---|

| Human PBMCs | TNF-α, IFN-γ, IL-6, IL-1β | Decrease | CB1/CB2 | nih.govmdpi.commdpi.com |

| Human Macrophages | IL-1β, IL-6, TNF-α | Decrease | Not specified | mdpi.com |

| Rat Microglial Cells | IL-1α, IL-1β, IL-6, TNF-α | Decrease (mRNA) | Receptor-independent | nih.gov |

| Murine Dendritic Cells | Maturation (LPS-induced) | Suppression | CB1 and/or CB2 | oup.com |

| Murine T-cells & Dendritic Cells | Apoptosis | Induction | Not specified | nih.gov |

| Human T, B, NK Cell Lines | Cytokine Production | Variable effects (concentration and cell-line dependent) | Not specified | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-arachidonoylglycerol (B1664049) | 2-AG |

| Acetylcholine | |

| Anandamide (B1667382) | AEA |

| Cannabichromene (B1668259) | CBC |

| Cannabidiol | CBD |

| Cannabigerol (B157186) | CBG |

| Cannabinol (B1662348), tetrahydro- | THC |

| Cannabivarin | CBV |

| Ceramide | |

| Cisplatin | |

| Cyclosporin A | |

| Deoxycorticosterone | |

| Dopamine | |

| Gemcitabine | |

| Glutamate | |

| Hydrogen peroxide | H2O2 |

| Interferon-gamma | IFN-γ |

| Interleukin-1 | IL-1 |

| Interleukin-1 alpha | IL-1α |

| Interleukin-1 beta | IL-1β |

| Interleukin-2 | IL-2 |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Interleukin-10 | IL-10 |

| Lipopolysaccharide | LPS |

| Noradrenaline | |

| Serotonin | 5-HT |

| Tumor Necrosis Factor-alpha | TNF-α |

Pre Clinical Investigations of Cannabinol, Tetrahydro and Its Metabolites

In Vitro and In Vivo Pharmacokinetics (non-human animal models)

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a compound, is fundamental to understanding its therapeutic and toxicological properties. In animal models, the pharmacokinetics of THC are characterized by its high lipophilicity, extensive metabolism, and complex distribution patterns.

Due to its high lipid solubility, THC is rapidly absorbed following administration and widely distributed throughout the body, particularly in adipose tissues where it can accumulate. nih.govmdpi.com This lipophilic nature allows it to readily cross the blood-brain barrier. sensiseeds.com

Studies in various animal models, including mice, rats, and dogs, have characterized the distribution of THC. In mice, for instance, age-dependent differences in distribution have been observed, with adolescent mice showing lower brain concentrations of THC but higher concentrations in white adipose tissue compared to adults. oatext.com Following intravenous administration in beagle dogs, THC exhibits a large steady-state volume of distribution (Vss), indicating significant tissue uptake. mdpi.comfrontiersin.org The high degree of plasma protein binding, around 97% in dogs, influences its initial volume of distribution. mdpi.comfrontiersin.org

Pharmacokinetic Parameters of Tetrahydrocannabinol in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Beagle Dog | Systemic Clearance (CL) | 8.85 (6.88–14.4) mL/min/kg | mdpi.comfrontiersin.org |

| Beagle Dog | Volume of Distribution (Vss) | 1.98 (1.30–2.30) L/kg | mdpi.comfrontiersin.org |

| Beagle Dog | Terminal Half-life (t1/2) | 169 (139–476) min | mdpi.comfrontiersin.org |

| Adult Mouse | Brain Cmax (5 mg/kg) | 1126 ± 110 pmol/g | oatext.com |

| Adult Mouse | Brain Tmax | 120 minutes | oatext.com |

This table is interactive. Click on the headers to sort the data.

Further oxidation of 11-OH-THC leads to the formation of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), which is an inactive metabolite. nih.govroyalsocietypublishing.org THC-COOH then undergoes glucuronidation to form THC-COOH glucuronide, a more water-soluble conjugate that is readily excreted. nih.gov Other minor active metabolites, such as 8β-hydroxy-THC and 8β,11-dihydroxy-THC, have also been identified. nih.gov In beagle dogs, following oral administration, the primary metabolites detected are 11-OH-THC and 11-COOH-THC. mdpi.com

Major Metabolites of Tetrahydrocannabinol

| Metabolite | Precursor | Activity | Key Enzyme Family | Reference |

|---|---|---|---|---|

| 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) | Tetrahydrocannabinol | Active | Cytochrome P450 | nih.gov |

| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) | 11-OH-THC | Inactive | Cytochrome P450 | nih.gov |

This table is interactive. You can filter the data by entering keywords in the search box above.

The elimination of THC and its metabolites occurs through various routes. Due to the formation of water-soluble glucuronide conjugates, metabolites are primarily excreted in the feces and urine. frontiersin.org Studies in dogs have shown that a significant portion of the administered dose is eliminated in the feces (40-45%) and a smaller portion in the urine (14-16.5%) within five days. frontiersin.org Biliary excretion is a major pathway, with about 55% of the dose being excreted into the bile. frontiersin.org The long terminal half-life observed in some studies is attributed to the slow release of THC from adipose tissue stores, making the return of the compound from tissue the rate-determining step in its elimination. frontiersin.org

Neurobiological Activity (Animal Models)

Pre-clinical studies in animal models have been instrumental in elucidating the neurobiological effects of THC, particularly its role in pain modulation and its potential as a neuroprotective agent.

THC has demonstrated significant antinociceptive (pain-relieving) effects in a variety of animal models of acute, inflammatory, and neuropathic pain. frontiersin.orgnih.govnih.gov These effects are primarily mediated through the activation of cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system. nih.govnih.gov CB1 receptors are densely expressed in brain regions and spinal cord areas involved in pain processing, and their activation can inhibit the transmission of pain signals. mdpi.comnih.gov

In rodent models of neuropathic pain, THC has been shown to reduce allodynia and hyperalgesia. frontiersin.org For instance, in rats with chemotherapy-induced neuropathic pain, THC administration suppressed nociceptive behaviors. mdpi.com Furthermore, studies have shown that THC can be effective in conditions where tolerance to opioids develops. In animal models of chronic neuropathic pain, the analgesic effect of THC was sustained, unlike that of morphine. mdpi.comfrontiersin.org The analgesic action of THC involves complex interactions with multiple neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. mdpi.com

A growing body of pre-clinical evidence suggests that THC possesses neuroprotective properties, largely attributed to its anti-inflammatory and antioxidant effects. sensiseeds.compnas.org In various animal models of neurodegenerative diseases and acute neuronal injury, THC has shown the ability to mitigate neuronal damage. oatext.comnih.gov

In models of amyotrophic lateral sclerosis (ALS), treatment with THC has been reported to delay disease onset and prolong survival. oatext.comresearchgate.net Similarly, in animal models of Parkinson's disease, cannabinoids have shown potential in protecting dopaminergic neurons. nih.gov The neuroprotective effects are often linked to the activation of CB2 receptors, which are primarily expressed on immune cells, including microglia in the central nervous system. Activation of CB2 receptors can reduce the release of pro-inflammatory cytokines and mitigate the neuroinflammatory response that contributes to neuronal death in many neurodegenerative conditions. oatext.com Furthermore, THC has been shown to be a potent antioxidant, capable of protecting neurons from oxidative stress and glutamate-induced excitotoxicity, a mechanism that is independent of cannabinoid receptor activation. sensiseeds.compnas.org In an in vivo model of excitotoxicity in rats, THC reduced neuronal damage via a CB1-receptor-mediated mechanism. nih.gov

Anxiety and Stress Response Models

Preclinical research into the effects of tetrahydrocannabinol (THC) on anxiety and stress has revealed complex, dose-dependent actions. nih.gov A significant body of evidence from animal models suggests that THC can exert both anxiety-reducing (anxiolytic) and anxiety-provoking (anxiogenic) effects. nih.gov Generally, lower doses are associated with anxiolytic outcomes, while higher doses tend to produce anxiogenic responses. nih.gov However, these findings have not been entirely consistent across all studies. nih.gov

The mechanism behind these dual effects is thought to be related to THC's interaction with the endocannabinoid system. For instance, some research points to the activation of the transient receptor potential vanilloid subtype 1 (TRPV1) at higher concentrations, which could be involved in anxiogenic effects. nih.gov Human studies have sometimes diverged from preclinical findings, more frequently reporting anxiogenic effects from THC administration. nih.gov Some data suggests that regular cannabis users may experience blunted anxiogenic effects from THC. nih.gov

A systematic review of preclinical literature highlighted that while some studies report anxiety-reducing effects at specific dose ranges, a majority of observations found no significant effect of the compound on anxiety outcomes. researchgate.net In rats, one study noted anxiolytic effects at 2.5, 5, and 10 mg/kg but not at 20 mg/kg, demonstrating an inverted U-shaped dose-response curve. nih.gov Another study, however, reported beneficial effects across a wider range of doses. nih.gov These variable results underscore the complexity of predicting THC's effects on anxiety. researchgate.net

| Dose Range | Observed Effect | Potential Mechanism | Reference Model |

|---|---|---|---|

| Low | Anxiolytic (Anxiety-reducing) | Endocannabinoid System Modulation | Rodent Models nih.gov |

| High | Anxiogenic (Anxiety-provoking) | TRPV1 Activation nih.gov | Rodent Models nih.gov |

| Variable | Inconsistent/No Effect | Dose/Model Dependent | Systematic Reviews researchgate.net |

Cognitive Processing and Memory Studies (pre-clinical models of impairment)

The impact of tetrahydrocannabinol on cognitive functions, particularly memory, is characterized by a notable biphasic, or hormetic, dose-response relationship. nih.gov High doses of THC are widely recognized for causing reversible disruption of short-term memory. nih.gov However, a contrasting body of preclinical evidence suggests that chronic administration of low doses may not only avoid impairment but could also confer neuroprotective benefits and improve cognitive function, especially in the context of aging. nih.govresearchgate.net

Studies in aged mice have demonstrated that continuous low-dose THC can reverse age-related declines in cognitive performance, including memory and learning. researchgate.net Following treatment, the cognitive performance of these older animals closely resembled that of young, untreated animals. researchgate.net Further research in animal models of Alzheimer's disease suggests that THC may help prevent neurodegenerative processes and protect against inflammation-induced cognitive damage. nih.gov The proposed mechanisms for these positive effects at low doses include the promotion of hippocampal neurogenesis and neuroplasticity, mediated through CB1 receptor activation. researchgate.net

Conversely, adolescent exposure to THC in animal models has been shown to lead to lasting cognitive deficits. frontiersin.org One study found that adolescent THC treatment in mice resulted in impaired working memory in young adulthood, while other behaviors like decision-making and anxiety were less affected. frontiersin.org This suggests that the timing of exposure is a critical factor in determining the cognitive outcomes of THC administration. frontiersin.org

| Model/Condition | THC Administration | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Aged Mice | Chronic, Low Dose | Reversed age-related cognitive decline; restored memory and learning. researchgate.net | Promotes hippocampal neurogenesis and neuroplasticity via CB1 receptors. researchgate.net |

| Alzheimer's Disease Models | Low Dose | Prevents neurodegenerative processes; protects from inflammation-induced cognitive damage. nih.gov | Anti-inflammatory effects; potential delay of amyloid plaque formation. researchgate.net |

| Adolescent Mice | Chronic | Impaired working memory in young adulthood. frontiersin.org | Disruption of neurodevelopmental processes. frontiersin.org |

| General Adult Models | High, Acute Dose | Reversible short-term memory disruption. nih.gov | Inhibition of neurotransmitter release in the hippocampus. nih.gov |

Immunomodulatory Effects (Animal Models)

Immune Cell Modulation

In animal studies, THC administration has been linked to clear and reproducible immune suppression. youtube.com This includes the suppression of antibody formation and suppressed natural killer (NK) cell activity. nih.gov Studies have also shown that THC can inhibit the blastogenesis (proliferation) of blood leukocytes in response to mitogens. nih.gov

THC's effects extend to specific lymphocyte populations. In mouse models of autoimmune diseases, THC, particularly in combination with cannabidiol (B1668261) (CBD), has been shown to decrease the numbers of pro-inflammatory Th1 and Th17 cells in the central nervous system. nih.gov This modulation is accompanied by an increase in regulatory T cells (Treg cells), which play a crucial role in maintaining immune tolerance. nih.gov However, THC can also be toxic to immune cells at high concentrations, leading to cell death. youtube.com

| Immune Cell Type | Observed Effect | Functional Consequence |

|---|---|---|

| Leukocytes | Suppressed blastogenesis nih.gov | Reduced proliferative response to stimuli |

| B-Cells | Suppression of antibody formation nih.gov | Impaired humoral immunity |

| Natural Killer (NK) Cells | Suppressed activity nih.gov | Reduced ability to kill target cells |

| T-Helper Cells (Th1, Th17) | Decreased numbers nih.gov | Reduced pro-inflammatory response |

| Regulatory T-Cells (Treg) | Increased expression of FoxP3 nih.gov | Enhanced immune suppression/tolerance |

Cytokine and Chemokine Regulation

The immunomodulatory activity of THC is significantly mediated through its influence on the production and release of cytokines and chemokines. Preclinical studies show a complex regulatory pattern, involving both suppression and enhancement of these signaling molecules. nih.gov

THC treatment in animal models has been associated with deficient production of certain cytokines, such as Interleukin-2 (IL-2) and interferon. nih.gov Conversely, THC can also enhance the production or release of pro-inflammatory cytokines from macrophages, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov In models of multiple sclerosis, treatment with THC and CBD resulted in lower levels of pro-inflammatory cytokines like IL-1, IL-6, IL-17, and TNF-α, while inducing an anti-inflammatory phenotype characterized by higher expression of IL-4 and IL-10. nih.gov Furthermore, THC in combination with CBD has been found to ameliorate Toll-like receptor 3 (TLR3)-induced signaling, which controls the production of IFN-β and the chemokine CXCL10. mdpi.com This is significant as CXCL10 is involved in the recruitment of immune cells to inflamed tissues. mdpi.com

| Cytokine/Chemokine | Effect | Cell Source (Example) | Context |

|---|---|---|---|

| IL-2, Interferon | Suppression nih.gov | Lymphoid cells | General Immunosuppression |

| IL-1, TNF-α, IL-6 | Augmented Release nih.gov | Macrophages | Pro-inflammatory Response |

| IL-17 | Suppression nih.gov | Th17 cells | Autoimmune Models (e.g., EAE) |

| IL-4, IL-10 | Increased Expression nih.gov | Treg cells | Anti-inflammatory Response |

| IFN-β, CXCL10 | Inhibition (with CBD) mdpi.com | PBMCs | TLR3-induced signaling |

Oncological Research (in vitro and animal models)

Cannabinoids, including tetrahydrocannabinol, have demonstrated potential anti-tumor effects across a variety of preclinical cancer models. survivornet.ca These compounds may act as direct anticancer agents by inhibiting tumor growth and inducing cell death. realmofcaring.orgaacrjournals.org Research suggests that cannabinoids can kill tumor cells without affecting their non-transformed counterparts, and may even offer protection to healthy cells. survivornet.ca

Anti-Proliferative and Pro-Apoptotic Mechanisms

The anti-cancer properties of THC are attributed to several mechanisms, primarily the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). survivornet.camdpi.com These effects have been observed in numerous cancer cell lines, including glioma, lung, prostate, breast, pancreas, and colorectal carcinoma. realmofcaring.orgmdpi.com

Anti-Proliferative Effects: THC can inhibit tumor growth by arresting the cell cycle. mdpi.com In models of non-small cell lung cancer, THC was found to inhibit epidermal growth factor (EGF)-induced growth. realmofcaring.org This inhibition was associated with the disruption of key signaling pathways, including the phosphorylation of ERK1/2, JNK1/2, and AKT. realmofcaring.org Similarly, in colorectal cancer cells, THC inhibits survival signaling pathways such as RAS-MAPK and PI3K-AKT. cannabisandhealth.org

Pro-Apoptotic Mechanisms: A primary mechanism by which THC exerts its anti-tumor activity is by inducing apoptosis. mdpi.comcannabisandhealth.org In glioma cells, THC-induced apoptosis is linked to the stimulation of sphingomyelin (B164518) hydrolysis and the accumulation of ceramide, a pro-apoptotic lipid. mdpi.comcannabisandhealth.org This activation of ceramide synthesis triggers endoplasmic reticulum (ER) stress, which is a key pathway leading to apoptosis in glioma, melanoma, and pancreatic tumor cells. mdpi.com The induction of apoptosis has also been demonstrated in Lewis lung adenocarcinoma cells and prostate carcinoma cells. survivornet.canih.gov

| Cancer Type | Model | Mechanism | Key Findings |

|---|---|---|---|

| Glioma | In vitro (C6 cells), In vivo (mice, rats) | Pro-apoptotic cannabisandhealth.org | Induces apoptosis via ceramide synthesis and ER stress; causes tumor regression. survivornet.camdpi.com |

| Lung Cancer (NSCLC) | In vitro (A549, SW-1573), In vivo (mice) | Anti-proliferative, Anti-metastatic realmofcaring.org | Inhibits EGF-induced growth and metastasis; inhibits ERK, JNK, and AKT signaling. realmofcaring.org |

| Prostate Cancer | In vitro | Pro-apoptotic nih.gov | Induces apoptosis via a receptor-independent mechanism. nih.gov |

| Colorectal Cancer | In vitro | Pro-apoptotic, Anti-proliferative cannabisandhealth.org | Inhibits RAS-MAPK and PI3K-AKT survival pathways; induces BAD-mediated apoptosis. cannabisandhealth.org |

| Various Cancers | In vitro, In vivo | Anti-proliferative, Pro-apoptotic mdpi.com | Inhibits tumor cell growth without affecting non-tumor cells. mdpi.com |

Anti-Angiogenic and Anti-Metastatic Effects

Pre-clinical research indicates that Tetrahydrocannabinol (THC) may influence angiogenesis and metastasis, key processes in tumor progression. researchgate.net Studies in animal models have shown that cannabinoids can inhibit tumor neovascularization. researchgate.net The proposed mechanisms for these anti-tumor effects are varied and include the induction of cell death (apoptosis), inhibition of cell growth, and the hindrance of tumor angiogenesis, invasion, and metastasis. survivornet.caresearchgate.net

In various preclinical models, THC has demonstrated the ability to decrease the viability, proliferation, metastasis, and angiogenesis of melanoma cells. nih.gov In a murine model of lung cancer, THC was found to inhibit tumor growth and lung metastases. nih.gov Specifically, in non-small cell lung cancer cells, THC appeared to suppress the epithelial-mesenchymal transition, a critical process in the initiation of metastasis. nih.gov

Further investigations in a mouse model of ErbB2-driven metastatic breast cancer showed that THC treatment could reduce tumor growth and the number and severity of lung metastases. nih.gov This effect was associated with induced apoptosis and limited tumor angiogenesis. nih.gov The anti-metastatic and anti-angiogenic actions of cannabinoids have been linked to the alteration of cancer cell gene expression towards a less aggressive phenotype and the modulation of their secretomic profile. researchgate.net Cannabinoids may also modulate the release of factors from tumor cells that suppress the chemoattraction of vessel cells, thereby contributing to anti-angiogenesis. researchgate.net

However, it is important to note that the effects of THC on cancer progression may be complex and dependent on the cancer type. Some research has suggested that in breast cancer models with low expression of cannabinoid receptors, THC might suppress the anti-tumor immune response, potentially influencing cancer progression.

Table 1: Effect of THC on Lung Metastases in a Murine Model

| Treatment Group | Outcome Measure | Result |

| Vehicle Control | Number of Lung Lesions | Higher incidence |

| THC-Treated | Number of Lung Lesions | Significant reduction |

| Vehicle Control | Lung Weight | Higher weight |

| THC-Treated | Lung Weight | Significant reduction |

This table is a representation of findings from preclinical studies and does not imply clinical efficacy.

Other Systemic Interactions (Animal Models)

Metabolic and Endocrine System Studies

Pre-clinical studies in animal models have demonstrated that Tetrahydrocannabinol (THC) interacts with the metabolic and endocrine systems, influencing energy balance and hormone regulation. These interactions are often complex and can appear paradoxical.

In the context of metabolism, while THC is known to stimulate appetite, several animal studies have shown its potential to counteract obesity and related metabolic disorders. nih.govmdpi.com In animal models of diet-induced obesity, chronic administration of THC has been shown to prevent weight gain, reduce fat mass, and improve glucose tolerance and insulin (B600854) sensitivity. nih.govmdpi.comnih.gov One proposed mechanism for this effect is the alteration of the gut microbiota. In mice fed a high-calorie diet, THC treatment resulted in a gut microbiota composition more similar to that of healthy mice, potentially improving the processing of excess food without corresponding weight gain. sensiproducts.com

Conversely, THC has also been observed to attenuate weight loss in animal models of activity-based anorexia. In these studies, THC treatment led to a decrease in energy expenditure, thereby reducing weight loss in underweight subjects.

The endocrine system is also significantly modulated by THC in animal models. The compound has been shown to affect multiple hormonal axes. nih.gov It can influence the hypothalamic-pituitary-gonadal axis, with studies reporting suppression of testosterone (B1683101) production and circulating concentrations in male animals. nih.gov THC has also been found to decrease the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govresearchgate.net

Furthermore, THC can impact other hormones by depressing prolactin, thyroid gland function, and growth hormone, while elevating adrenal cortical steroids. nih.govnih.gov It appears to exert these effects by altering neurotransmitters in the hypothalamus. nih.gov For instance, THC may inhibit the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn leads to reduced secretion of LH and FSH from the pituitary gland. researchgate.net Similarly, its effects on the thyroid axis are thought to be mediated by the inhibition of thyrotropin-releasing hormone (TRH) in the hypothalamus. nih.gov

Table 2: Metabolic Effects of THC in a High-Fat Diet Mouse Model

| Parameter | Control Group (High-Fat Diet) | THC-Treated Group (High-Fat Diet) |

| Body Weight Gain | Increased | Attenuated |

| Glucose Tolerance | Impaired | Improved |

| Liver Steatosis Markers | Elevated | Reduced |

| Adipose Tissue | Hypertrophic Cells Present | Reduced Hypertrophy |

This table summarizes representative findings from preclinical animal studies and is not indicative of human outcomes.

Analytical Methodologies and Characterization of Cannabinol, Tetrahydro

Extraction and Purification Techniques from Biological Matrices

The initial step in the analysis of THC from biological samples involves its extraction and purification to remove interfering substances. The choice of method depends on the matrix (e.g., blood, urine, oral fluid) and the specific analytical goals.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of THC from an aqueous biological fluid into an immiscible organic solvent. An alkaline LLE using methyl tert-butyl ether has been described for the extraction of THC from blood. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used method that involves passing the liquid sample through a solid adsorbent material that retains the analytes of interest. The analytes are then eluted with a suitable solvent. SPE has been successfully applied to extract THC and its metabolites from whole blood and oral fluid. nih.govresearchgate.net

Supported Liquid Extraction (SLE): In SLE, the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to elute the analytes. A validated method for the quantitative and qualitative evaluation of cannabinoids in biological matrices utilizes supported liquid extraction. ojp.govojp.gov The sample is often acidified before being applied to the SLE cartridge, followed by elution with solvents like ethyl acetate (B1210297) and n-hexane. ojp.gov

A comparison of common extraction techniques is presented in the table below.

| Extraction Technique | Principle | Common Solvents/Materials | Biological Matrices |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Methyl tert-butyl ether, Heptane | Blood |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid phase, followed by elution. | C18, various polymeric sorbents | Whole blood, Oral fluid, Urine |

| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support, and analyte is eluted with an organic solvent. | Diatomaceous earth | Blood, Urine |

Chromatographic Separation Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Chromatography is essential for separating THC from its isomers and metabolites, which often have very similar chemical structures.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for the identification and quantification of THC and its metabolites. hst-j.orgwebsiteonline.cn Derivatization is often required to improve the volatility and thermal stability of the analytes. websiteonline.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.govacs.org It is particularly useful for analyzing non-volatile and thermally labile compounds, avoiding the need for derivatization. Reversed-phase HPLC with C18 columns is commonly employed for cannabinoid analysis. nih.govacs.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This has become the gold standard for cannabinoid analysis in biological matrices due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds. nih.govojp.gov It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. Dual-column chromatographic methods have been developed to enhance the separation of THC isomers. ojp.govojp.gov

The following table summarizes key parameters for different chromatographic methods used in THC analysis.

| Chromatographic Method | Stationary Phase (Column) | Mobile Phase | Detection Method |

| Gas Chromatography (GC) | Various capillary columns | Inert carrier gas (e.g., Helium) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | C18 (e.g., Agilent Poroshell 120 EC-C18, Restek Raptor C18) ojp.govnih.gov | Acetonitrile/Water, Methanol/Water mixtures, often with additives like formic or phosphoric acid nih.govnih.gov | Diode Array Detector (DAD), Mass Spectrometry (MS) |

| Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) | C18, PFP (Pentafluorophenyl) ojp.gov | Acetonitrile/Water, Methanol/Water with ammonium (B1175870) formate (B1220265) or formic acid nih.gov | Tandem Mass Spectrometry |

Spectroscopic Analysis for Structural Elucidation of Analogues and Metabolites

Spectroscopic techniques are indispensable for the structural confirmation of THC, its analogues, and metabolites.

Mass Spectrometry (MS): When coupled with chromatographic techniques like GC or LC, MS provides information about the molecular weight and fragmentation pattern of the analytes. This data is crucial for identifying known compounds by comparing their mass spectra to library spectra and for elucidating the structure of unknown metabolites. For instance, in GC-MS analysis, specific ions are monitored for THC (e.g., 386, 371, and 303 m/z) and its carboxylated metabolite (e.g., 473, 488, and 371 m/z after derivatization). websiteonline.cn

Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS): This technique has been explored for the rapid detection of THC and its primary metabolite, carboxy-tetrahydrocannabinol (THC-COOH). nih.gov It combines electrochemistry with SERS to enhance the Raman signal of the analytes, providing molecularly specific information. This method, complemented by computational calculations, shows promise for the sensitive detection of cannabinoids in bodily fluids. nih.gov

Quantitative Analysis in Complex Samples (e.g., in vitro media, animal tissues)

Accurate quantification of THC in complex biological matrices is essential for toxicological and pharmacological studies.

Validated quantitative methods typically employ either LC-MS/MS or GC-MS. nih.govhst-j.org These methods involve the use of internal standards, often deuterated analogues of the analytes, to correct for variations in extraction efficiency and instrument response. oup.com

Calibration curves are constructed using certified reference materials over a range of concentrations. The performance of the method is evaluated based on parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ojp.govoup.com

The table below provides examples of reported calibration ranges and limits of quantification for THC in different biological matrices.

| Analytical Method | Biological Matrix | Calibration Range | Lower Limit of Quantitation (LLOQ) |

| LC-MS/MS | Whole Blood | 1 - 100 ng/mL | 1 ng/mL nih.gov |

| LC-MS/MS | Whole Blood | 0.5 - 100 ng/mL | 0.5 ng/mL nih.gov |

| GC-MS | Whole Blood | 5 - 100 ng/mL | 1 ng/mL websiteonline.cn |

| LC-MS/MS | Oral Fluid | 1 - 100 ng/mL | 1 ng/mL oup.com |

Synthetic and Semisynthetic Approaches to Cannabinol, Tetrahydro and Analogues

Total Synthesis Routes for Cannabinol (B1662348), tetrahydro-

Total synthesis provides a means to produce THC and its isomers without reliance on botanical sources, offering control over stereochemistry and enabling the creation of analogues not found in nature. Several distinct strategies have been developed over the decades.

One of the earliest and most common approaches involves the acid-catalyzed condensation of olivetol (B132274) (5-pentylbenzene-1,3-diol) with a suitable monoterpene derivative. For instance, the reaction of olivetol with (+)-trans-p-mentha-2,8-dien-1-ol can yield Δ⁹-THC in a single step, although purification from the resulting mixture of products is necessary. acs.org A foundational method reported in 1967 involved the Friedel–Crafts alkylation of olivetol with (−)-cis/trans-verbenol, which, after further steps of chlorination and elimination, produced (−)-Δ⁹-THC. nih.gov